2-cyclopropyl-N-hydroxyacetamidine
Description
2-Cyclopropyl-N-hydroxyacetamidine is a small organic compound characterized by a cyclopropyl substituent and a hydroxyamidine functional group. The amidine moiety (NH–C=NH) with a hydroxyl modification confers unique reactivity and solubility properties. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity in pharmaceutical agents, making this compound of interest in drug discovery and agrochemical research.
Properties
IUPAC Name |
2-cyclopropyl-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7-8)3-4-1-2-4/h4,8H,1-3H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRZDCNKSWOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-hydroxyacetamidine typically involves the reaction of cyclopropylamine with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
- The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-hydroxyacetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyacetamidine moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamidines.
Scientific Research Applications
2-cyclopropyl-N-hydroxyacetamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-hydroxyacetamidine involves its interaction with specific molecular targets, such as metalloproteases. The hydroxyacetamidine moiety can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in bacteria or cancer cells, leading to their death .
Comparison with Similar Compounds
Comparison with 2-Aminobenzamides
Structural Differences :
- 2-Cyclopropyl-N-hydroxyacetamidine : Features a cyclopropyl group and a hydroxyamidine core.
- 2-Aminobenzamides: Contain a benzamide backbone with an amino group at the 2-position (e.g., aromatic ring with –CONH₂ substituent).
Physicochemical Properties :
| Property | This compound | 2-Aminobenzamides |
|---|---|---|
| Molecular Weight | ~142 g/mol (estimated) | 136–180 g/mol (typical) |
| Solubility | High in polar solvents (due to –NHOH) | Moderate (polar aprotic solvents) |
| Reactivity | Basic amidine; redox-active –NHOH | Neutral amide; hydrolytically stable |
Comparison with Ranitidine-Related Nitroacetamides
Structural Differences :
- This compound : Lacks sulfur or nitro groups present in Ranitidine analogs.
- Ranitidine Nitroacetamide: Contains a nitro (–NO₂) group and thioether (–S–) linkage.
Key Impurities and Byproducts :
| Compound | Functional Groups | Relevance to this compound |
|---|---|---|
| Ranitidine Diamine Hemifumarate | Amino (–NH₂), thioether | Highlights stability challenges in amino-thioether systems |
| Ranitidine Amino Alcohol Hemifumarate | Alcohol (–OH), dimethylamino | Contrasts with the cyclopropyl group’s steric effects |
Research Findings and Data Trends
Stability and Reactivity
- Hydroxyamidine Group: The –NHOH moiety in this compound is prone to oxidation, unlike the stable amide bonds in 2-aminobenzamides. This reactivity may limit its shelf life but enables applications in redox catalysis .
- Cyclopropyl vs.
Analytical Methods
- GlycoBase and HPLC: Techniques like those used for glycan analysis in 2-aminobenzamides (e.g., GlycoBase) could be adapted for purity assessment of this compound .
- Impurity Profiling : Ranitidine’s stringent USP standards highlight the need for rigorous quality control in amidine derivatives, particularly for nitro or sulfur-containing byproducts .
Biological Activity
2-Cyclopropyl-N-hydroxyacetamidine, also known as (1Z)-2-cyclopropyl-N’-hydroxyethanimidamide, has garnered interest in the scientific community due to its unique biological activities, particularly as an enzyme inhibitor. This article explores its mechanism of action, biochemical pathways, and potential applications in medicine and industry.
Target Enzyme:
The primary target of this compound is peptide deformylase (PDF) . This enzyme plays a crucial role in bacterial protein synthesis by removing the N-formyl group from nascent proteins, which is essential for their maturation.
Mode of Action:
As an inhibitor of PDF, this compound disrupts the normal protein synthesis pathway in bacteria. This inhibition leads to a decrease in bacterial growth, making it a potential candidate for antibacterial applications.
Biochemical Pathways
The inhibition of PDF by this compound affects several biochemical pathways:
- Protein Synthesis Pathway: The disruption of PDF activity directly impacts the translation process in bacteria, leading to impaired growth and survival.
- Antibacterial Activity: By targeting bacterial enzymes, this compound may serve as a foundation for developing new antibacterial agents.
Table 1: Biological Activity Overview
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits peptide deformylase (PDF) |
| Antibacterial Effect | Reduces bacterial growth through inhibition of protein synthesis |
| Potential Applications | Antibacterial and anticancer therapies |
Case Studies and Applications
Recent studies have highlighted the potential applications of this compound in various fields:
-
Antibacterial Research:
In vitro studies demonstrated that the compound effectively inhibits the growth of several bacterial strains. This suggests its potential use as a novel antibacterial agent against resistant bacteria. -
Cancer Research:
Preliminary investigations into its anticancer properties indicate that it may interfere with cancer cell proliferation. Further studies are required to elucidate its mechanisms and efficacy in cancer models . -
Chemical Synthesis:
The compound is utilized as a building block in organic synthesis, enabling the development of more complex molecules with potential therapeutic effects.
Table 2: Comparison with Related Compounds
| Compound | Target Enzyme | Biological Activity |
|---|---|---|
| This compound | Peptide Deformylase | Antibacterial |
| 2-Cyclopropyl-N-hydroxyacetamide | Unknown | Moderate antibacterial activity |
| 2-Cyclopropyl-N-hydroxybenzamide | Metalloproteases | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
